4-Chloro-6-cyclobutylpyrimidin-2-amine chemical structure and properties
4-Chloro-6-cyclobutylpyrimidin-2-amine chemical structure and properties
An In-depth Technical Guide to 4-Chloro-6-cyclobutylpyrimidin-2-amine for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and its potential as a versatile scaffold for novel therapeutics.
Core Molecular Identity and Physicochemical Profile
4-Chloro-6-cyclobutylpyrimidin-2-amine is a substituted pyrimidine, a class of compounds renowned for its prevalence in biologically active molecules and FDA-approved drugs[1][2]. The unique combination of a reactive chloro group, a nucleophilic amino group, and a lipophilic cyclobutyl moiety makes it a valuable building block for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.
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IUPAC Name: 4-chloro-6-cyclobutylpyrimidin-2-amine[3]
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CAS Number: 199863-85-9[3]
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Molecular Formula: C₈H₁₀ClN₃
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Canonical SMILES: NC1=NC(Cl)=CC(C2CCC2)=N1[3]
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InChI: InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for experimental design.
| Property | Value/Information | Source |
| Molecular Weight | 183.64 g/mol | Calculated |
| Physical Form | Solid (Typical for similar compounds) | Inferred |
| Melting Point | Not specified. | - |
| Boiling Point | Not specified. | - |
| Solubility | Generally expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted.[4] | Inferred from related structures |
| XLogP3 | 2.4 (Predicted) | Inferred from related structures[5] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated[5] |
| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms) | Calculated[5] |
Synthesis and Chemical Reactivity: A Scientist's Perspective
Understanding the synthesis and reactivity of 4-Chloro-6-cyclobutylpyrimidin-2-amine is paramount for its effective utilization in research. The chloro-substituent at the 4-position is the key handle for derivatization, acting as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
Conceptual Synthetic Workflow
Step-by-Step Conceptual Protocol:
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Preparation of the β-ketoester: The synthesis would commence with the acylation of a cyclobutyl-containing starting material to generate a suitable 1,3-dicarbonyl precursor, such as a cyclobutylacetoacetate derivative.
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Pyrimidine Ring Formation: The prepared β-ketoester is then reacted with guanidine nitrate in the presence of a base like sodium ethoxide. This condensation-cyclization reaction forms the core 2-amino-6-cyclobutylpyrimidin-4-ol ring system.
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Chlorination: The final and critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the relatively unreactive hydroxyl group into a highly reactive leaving group, yielding the target compound, 4-Chloro-6-cyclobutylpyrimidin-2-amine.
The following diagram illustrates this logical workflow.
Caption: Key derivatization pathways via nucleophilic substitution.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutics. [2]Chloro-containing heterocyclic compounds are also well-represented among FDA-approved drugs, highlighting the utility of the chlorine atom as both a key pharmacophoric element and a synthetic handle. [1] 4-Chloro-6-cyclobutylpyrimidin-2-amine serves as an ideal starting point for drug discovery campaigns for several reasons:
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Scaffold for Kinase Inhibitors: The 2-aminopyrimidine core is a classic hinge-binding motif found in many kinase inhibitors. The C4 position allows for the introduction of solubilizing groups or vectors that can probe deeper into the ATP-binding pocket.
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Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability and physicochemical properties like solubility. [2]* Rapid Library Generation: The reliable SₙAr chemistry allows for the rapid parallel synthesis of hundreds or thousands of analogues for high-throughput screening (HTS), accelerating the hit-to-lead process.
The logical flow from this building block to a potential drug candidate is shown below.
Caption: Role of the scaffold in the drug discovery pipeline.
Safety, Handling, and Storage
As a research chemical, 4-Chloro-6-cyclobutylpyrimidin-2-amine should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chloro-aminopyrimidines provides a reliable guide. [6][7][8]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. [6][8]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [6]
Conclusion
4-Chloro-6-cyclobutylpyrimidin-2-amine represents a highly valuable and versatile building block for modern drug discovery. Its well-defined structure, predictable reactivity, and strategic positioning within the privileged 2-aminopyrimidine scaffold make it an essential tool for medicinal chemists. The ability to readily perform nucleophilic aromatic substitutions at the C4-chloro position allows for the systematic and efficient exploration of chemical space, facilitating the discovery and optimization of novel therapeutic agents targeting a wide range of diseases. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the research and development laboratory.
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4-Chloro-6-(chloromethyl)pyrimidin-2-amine. LookChem. [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]
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4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
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4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information (NCBI). [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Center for Biotechnology Information. [Link]
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4-(2-Aminoethyl)-6-cyclobutylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]
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(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine. Oakwood Chemical. [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
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Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (NCBI). [Link]
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Benzenamine, 4-chloro-2-nitro-. NIST WebBook. [Link]
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6-Chloro-2-methylpyrimidin-4-amine. Chemsrc. [Link]
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